molecular formula C22H28N2O4S B2848715 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(p-tolyl)methanesulfonamide CAS No. 921992-79-2

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(p-tolyl)methanesulfonamide

Katalognummer B2848715
CAS-Nummer: 921992-79-2
Molekulargewicht: 416.54
InChI-Schlüssel: GIJRLJJFPRYHFA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(p-tolyl)methanesulfonamide is a useful research compound. Its molecular formula is C22H28N2O4S and its molecular weight is 416.54. The purity is usually 95%.
BenchChem offers high-quality N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(p-tolyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(p-tolyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Photophysical Properties

Research on related compounds demonstrates interest in their photophysical properties. For instance, Petrovskii et al. (2017) explored the synthesis and photophysical properties of a novel fused oxazapolycyclic skeleton, showcasing strong blue emission in dichloromethane, indicating potential applications in fluorescence or photonic materials (Petrovskii et al., 2017).

Polymer Synthesis and Stability

Kim et al. (2005) conducted studies on the synthesis of high molecular weight polybenzoxazoles in polyphosphoric acid and their hydrolytic stability, suggesting a potential application of related compounds in creating high-performance polymers (Kim et al., 2005).

Catalytic Applications

Ragaini et al. (1995) reported on novel chelating nitrogen ligands and their application in catalytic reduction processes. This research could point to potential catalytic uses of similar compounds (Ragaini et al., 1995).

Axial Stereocontrol in Synthesis

Balgobin et al. (2017) explored axial stereocontrol in dibenz[c,e]azepines, which may be relevant for synthetic applications involving N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(p-tolyl)methanesulfonamide (Balgobin et al., 2017).

Fluorescent Probe Technique

Jun et al. (1971) studied the binding of p-hydroxybenzoic acid esters to bovine serum albumin using a fluorescent probe technique, indicating potential in biological labeling or assay development (Jun et al., 1971).

Spectroscopic and X-ray Diffraction Studies

Almansour et al. (2016) synthesized a series of benzimidazole-tethered oxazepine heterocyclic hybrids and conducted X-ray diffraction and DFT studies, highlighting applications in material science and molecular modeling (Almansour et al., 2016).

Chemoselectivity in Organic Synthesis

Azzouzi et al. (2005) focused on the high chemoselectivity of CS dipolarophile in cycloaddition reactions, which might be relevant for selective synthesis involving similar compounds (Azzouzi et al., 2005).

Interaction with Nitrogen-Containing Binucleophiles

Kolos et al. (2004) investigated the interaction of cyclic diketones with nitrogen-containing binucleophiles, potentially useful for the synthesis of complex heterocyclic compounds (Kolos et al., 2004).

Endothelin Receptor Antagonists

Murugesan et al. (2000) described the synthesis and SAR studies of oxazolyl biphenylsulfonamides as potent endothelin-A (ET(A)) receptor antagonists, suggesting possible therapeutic applications (Murugesan et al., 2000).

Eigenschaften

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-1-(4-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-5-12-24-19-11-10-18(13-20(19)28-15-22(3,4)21(24)25)23-29(26,27)14-17-8-6-16(2)7-9-17/h6-11,13,23H,5,12,14-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIJRLJJFPRYHFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)NS(=O)(=O)CC3=CC=C(C=C3)C)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(p-tolyl)methanesulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.